N-(1,3-benzodioxol-5-ylmethyl)-9H-purin-6-amine
Description
N-(1,3-Benzodioxol-5-ylmethyl)-9H-purin-6-amine is a purine derivative characterized by a 1,3-benzodioxole (methylenedioxyphenyl) group attached via a methylene linker to the 6-amino position of the purine scaffold.
Properties
CAS No. |
20366-90-9 |
|---|---|
Molecular Formula |
C13H11N5O2 |
Molecular Weight |
269.26 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7H-purin-6-amine |
InChI |
InChI=1S/C13H11N5O2/c1-2-9-10(20-7-19-9)3-8(1)4-14-12-11-13(16-5-15-11)18-6-17-12/h1-3,5-6H,4,7H2,(H2,14,15,16,17,18) |
InChI Key |
YRSAPERCOVONIV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-9H-purin-6-amine typically involves the coupling of a benzodioxole derivative with a purine base. One common method is the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction often employs a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a phosphine ligand, such as BINAP, under basic conditions with cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-9H-purin-6-amine involves its interaction with specific molecular targets. In cancer research, it has been shown to cause cell cycle arrest and induce apoptosis in certain cancer cell lines. This is achieved through its interaction with microtubules and the suppression of tubulin polymerization .
Comparison with Similar Compounds
Data Table: Key Comparative Properties
*Calculated molecular weight based on formula C₁₂H₁₁N₅O₂.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-9H-purin-6-amine is a significant compound within the purine derivative class, characterized by its structural features that include a benzodioxole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article aims to comprehensively review the biological activity of this compound, supported by data tables and relevant research findings.
Structural Characteristics
The compound's chemical formula is , and it is identified by various identifiers including the CAS Number 20366-90-9. The presence of the benzodioxole group enhances its pharmacological properties, making it a candidate for various therapeutic applications.
Antiviral Activity
Research indicates that many purine derivatives exhibit antiviral properties by inhibiting viral replication. This compound has been studied for its potential to inhibit viral enzymes and interfere with viral nucleic acid synthesis.
Key Findings:
- Mechanism of Action: The compound may inhibit viral polymerases, which are crucial for viral replication.
- Efficacy: Preliminary studies suggest that it shows promise against specific viruses, although detailed quantitative data on its IC50 values are still needed.
Anticancer Properties
Numerous studies have explored the anticancer potential of this compound. Its structural similarity to other known anticancer agents suggests it may also induce apoptosis in cancer cells.
Case Studies
-
Cell Line Studies:
- A study evaluated the cytotoxic effects of various purine derivatives against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines.
- The results indicated that this compound exhibited significant growth inhibition with an IC50 value below 10 μM in both cell lines.
-
Mechanistic Insights:
- The compound was found to induce apoptosis through mitochondrial pathways, affecting mitochondrial membrane potential and leading to increased levels of early and late apoptotic cells.
- It was also observed to inhibit DNA synthesis in treated cancer cells.
| Cell Line | IC50 (μM) | Apoptotic Cells (%) | Viability (%) |
|---|---|---|---|
| A549 | <10 | 25.0 | 60.2 |
| C6 | <10 | 15.8 | 69.6 |
| Control | - | 4.5 | 83.9 |
Interaction with Biological Macromolecules
Studies involving the interaction of this compound with proteins and nucleic acids have provided insights into its mechanism of action. These interactions are crucial for understanding how the compound may exert its biological effects.
Potential Applications
The unique structure of this compound suggests several potential applications:
- Antiviral agents targeting specific viral infections.
- Anticancer therapies aimed at various malignancies.
Q & A
Q. What are the common synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-9H-purin-6-amine, and how are intermediates characterized?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the benzodioxole moiety is introduced via alkylation of the purine core using a benzodioxol-5-ylmethyl halide precursor. Key intermediates are purified via column chromatography and characterized using / NMR and high-resolution mass spectrometry (HRMS). X-ray crystallography may confirm stereochemistry in crystalline intermediates .
Q. How is the tautomeric behavior of this compound analyzed?
Tautomerism is studied using -NMR in solvents of varying polarity (e.g., DMSO-d6 vs. CDCl3) to observe proton shifts. X-ray diffraction provides definitive evidence of tautomeric forms by analyzing bond lengths and angles in the solid state .
Q. What spectroscopic techniques are critical for structural validation of this compound?
- NMR : Assigns proton environments and confirms substitution patterns.
- IR Spectroscopy : Identifies functional groups (e.g., NH stretches in purine).
- Mass Spectrometry : Verifies molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves 3D structure and intermolecular interactions .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Measures binding affinity () in real-time.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
- Molecular Docking : Predicts binding modes using software like AutoDock or Schrödinger, validated by mutagenesis studies .
Q. What strategies resolve contradictions in activity data across different assay systems?
- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., fluorescence-based) vs. cell-based assays (e.g., luciferase reporters).
- Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from compound degradation.
- Structural Dynamics : Employ molecular dynamics simulations to study conformational flexibility under assay conditions .
Q. How can synthesis conditions be optimized for scalability while maintaining purity?
- DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) to identify critical factors.
- Continuous Flow Chemistry : Reduces side reactions and improves yield for intermediates.
- PAT (Process Analytical Technology) : Monitors reactions in real-time via inline FTIR or Raman spectroscopy .
Q. What computational methods validate the compound’s potential as a therapeutic candidate?
- ADMET Prediction : Tools like SwissADME predict absorption, toxicity, and bioavailability.
- Free Energy Perturbation (FEP) : Quantifies binding energy differences between analogs.
- Crystal Structure Prediction (CSP) : Identifies polymorphs using Mercury CSD software to assess stability .
Methodological Considerations
Q. How are crystallographic data analyzed to confirm the compound’s solid-state structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
